3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole
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Overview
Description
3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a triazole ring substituted by a phenyl group. The compound is known for its diverse biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole typically involves the reaction of 3-chlorobenzyl chloride with 5-(2-furyl)-4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like acetone at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
1-(3-Chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol: Another compound with similar structural features.
Uniqueness
3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-methyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a furyl ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJVHRDTTPMBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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